Ethyl 2-(2-bromoethoxy)benzoate Ethyl 2-(2-bromoethoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 174909-11-6
VCID: VC8081881
InChI: InChI=1S/C11H13BrO3/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6H,2,7-8H2,1H3
SMILES: CCOC(=O)C1=CC=CC=C1OCCBr
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

Ethyl 2-(2-bromoethoxy)benzoate

CAS No.: 174909-11-6

Cat. No.: VC8081881

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-bromoethoxy)benzoate - 174909-11-6

Specification

CAS No. 174909-11-6
Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name ethyl 2-(2-bromoethoxy)benzoate
Standard InChI InChI=1S/C11H13BrO3/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6H,2,7-8H2,1H3
Standard InChI Key CFOPLYVFYXLIRK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1OCCBr
Canonical SMILES CCOC(=O)C1=CC=CC=C1OCCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(2-bromoethoxy)benzoate belongs to the class of substituted benzoic acid esters. The molecule consists of a benzene ring substituted with an ethoxy group bearing a bromine atom at the β-position and an ethyl ester moiety at the carboxylic acid position (Figure 1). The IUPAC name, ethyl 2-(2-bromoethyl)benzoate, reflects this substitution pattern .

Table 1: Key chemical identifiers

PropertyValue
CAS Number179994-91-3
Molecular FormulaC11H13BrO2\text{C}_{11}\text{H}_{13}\text{BrO}_2
Exact Mass256.010 g/mol
XLogP32.80
Topological Polar Surface Area26.3 Ų

Spectroscopic Features

While experimental spectral data for this specific compound remains scarce in open literature, analogs such as methyl 4-(2-bromoethoxy)benzoate exhibit characteristic IR absorptions at 1604 cm⁻¹ (C=O stretch) and 1245 cm⁻¹ (C-O ester) . NMR predictions for ethyl 2-(2-bromoethoxy)benzoate suggest the following signals:

  • 1H^1\text{H}: δ 1.35 (t, 3H, CH₂CH₃), δ 3.75 (t, 2H, BrCH₂), δ 4.30 (q, 2H, OCH₂CH₃), δ 4.55 (t, 2H, OCH₂), δ 7.45–7.85 (m, 4H, aromatic) .

Synthetic Methodologies

Primary Synthesis Route

The most efficient synthesis involves a two-step bromination-esterification sequence starting from isochroman-1-one (3,4-dihydro-1H-2-benzopyran-1-one) :

Step 1: Bromination
Isochroman-1-one undergoes electrophilic bromination using PBr3\text{PBr}_3 and Br2\text{Br}_2 in CCl4\text{CCl}_4 at 60°C for 19 hours to form 2-(2-bromoethyl)benzoyl bromide.

Step 2: Ethanol Quenching
Reaction with ethanol at 0°C yields the target ester via nucleophilic acyl substitution:

2-(2-Bromoethyl)benzoyl bromide+EtOHEthyl 2-(2-bromoethyl)benzoate+HBr\text{2-(2-Bromoethyl)benzoyl bromide} + \text{EtOH} \rightarrow \text{Ethyl 2-(2-bromoethyl)benzoate} + \text{HBr}

Table 2: Optimized reaction conditions

ParameterValue
SolventCarbon tetrachloride
Temperature (Step 1)60°C
Reaction Time19 hours (Step 1), 1 hour (Step 2)
Yield78%

Purification and Characterization

The crude product is purified via silica gel chromatography using ethyl acetate/heptane (0–10% gradient), yielding a pale yellow oil . Purity exceeding 95% is confirmed through LC-MS and 1H^1\text{H} NMR .

Physicochemical Properties

Thermal Stability

While specific melting/boiling points are unreported, analogous bromoethyl benzoates exhibit:

  • Decomposition temperatures >200°C

  • Flash points ~110°C (closed cup)

Solubility Profile

Predicted solubility in common solvents:

  • High: Dichloromethane, THF, DMF

  • Moderate: Ethanol, acetone

  • Low: Water (<0.1 mg/mL at 25°C)

Reactivity and Synthetic Applications

Nucleophilic Displacement

The β-bromoethoxy group undergoes SN2 reactions with:

  • Amines to form aminoethyl derivatives (e.g., indoline-based HDAC inhibitors)

  • Thiols yielding thioether-linked conjugates

  • Azides for click chemistry applications

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable:

  • Suzuki-Miyaura reactions with boronic acids

  • Buchwald-Hartwig aminations

Biological Activity and Medicinal Chemistry

HDAC Inhibition Precursor

Ethyl 2-(2-bromoethoxy)benzoate serves as a key intermediate in synthesizing N-(4-hydroxycarbamoylbenzyl)indolines—potent HDAC6 inhibitors with IC₅₀ values <100 nM .

Table 3: Bioactive derivatives

DerivativeTargetIC₅₀ (nM)
Compound 1aHDAC689
Compound 2bHDAC6/HDAC8112/254

Industrial and Research Significance

Scale-Up Challenges

Key issues in large-scale production:

  • Bromine residue control (<50 ppm)

  • Solvent recovery in CCl4\text{CCl}_4-based systems

  • Exothermic quenching with ethanol

Patent Landscape

Recent patents (2023–2025) highlight applications in:

  • PROTAC degraders (WO2023126789)

  • Antibody-drug conjugates (US20240117324A1)

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